3-methoxy Prostaglandin F1alpha

Description

Overview of Prostanoids and Eicosanoid Biosynthesis

Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from 20-carbon fatty acids. wikipedia.org The biosynthesis of these compounds is a complex enzymatic cascade that plays a crucial role in numerous physiological and pathological processes. ahajournals.orgnih.gov This process typically begins with the release of arachidonic acid, an omega-6 polyunsaturated fatty acid, from the cell's membrane phospholipids (B1166683) by the action of phospholipase A2. nih.govelsevier.es

Once released, arachidonic acid is metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. nih.gov The COX pathway is responsible for the synthesis of prostanoids. libretexts.org The cyclooxygenase enzyme, which exists in at least two isoforms (COX-1 and COX-2), converts arachidonic acid into the unstable intermediate prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). ahajournals.orgelsevier.es

PGH2 serves as a common precursor for the various prostanoids. ahajournals.org Specific synthases and isomerases in different tissues convert PGH2 into the primary prostaglandins (B1171923): prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). ahajournals.orgphysiology.org These lipid mediators then act in an autocrine or paracrine fashion, binding to specific G-protein-coupled receptors on target cells to elicit a wide range of biological effects. nih.govnih.govtandfonline.com

Classification and Structural Context of Prostaglandin F1alpha Analogs

Prostaglandins are structurally characterized by a 20-carbon skeleton that includes a five-membered ring. wikipedia.org They are classified into series (e.g., PGA, PGD, PGE, PGF) based on the functional groups attached to the cyclopentane (B165970) ring. libretexts.org The subscript number following the letter (e.g., PGF1 α, PGF2 α) indicates the number of double bonds in the two side chains attached to the ring. libretexts.org

Prostaglandin F1α (PGF1α) is a member of the F-series of prostaglandins. nih.gov It is a metabolite formed from dihomo-γ-linolenic acid or via the reduction of PGE1. lipidmaps.org Analogs of PGF1α are molecules that share the basic structural framework of PGF1α but have been modified in some way. These modifications can involve changes to the side chains or the cyclopentane ring, leading to altered biological activity or metabolic stability. Examples of PGF1α analogs include:

6-keto Prostaglandin F1α : An inactive metabolite of PGI2 where a keto group is added at the 6-position. nih.gov

15-keto Prostaglandin F1α : A metabolite of PGF1α. medchemexpress.com

11-deoxy Prostaglandin F1α : An analog that exhibits vasopressor and bronchoconstrictor activity. medchemexpress.com

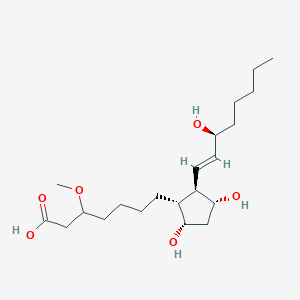

3-methoxy Prostaglandin F1alpha is a novel analog of PGF1α. caymanchem.comchemicalbook.com Its distinguishing feature is the presence of a methoxy (B1213986) group (-OCH3) at the 3-position of the alpha (upper) side chain. caymanchem.com The formal chemical name for this compound is 3-methoxy-9α,11α,15S-trihydroxy-prost-13Z-en-1-oic acid. caymanchem.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of scientific literature on this compound is notably limited. It is primarily described as a novel analog of PGF1α for research purposes. caymanchem.comscbt.com There are currently no published studies detailing the specific pharmacology or comprehensive biological functions of this compound. caymanchem.comchemicalbook.com

The primary knowledge gap surrounds its physiological and pathological roles. Its affinity for and activity at various prostanoid receptors, such as the FP receptor that PGF1α binds to, have not been characterized. lipidmaps.orgcaymanchem.com Consequently, its effects on smooth muscle contraction, inflammation, or other prostanoid-mediated pathways are unknown.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKBNBIEPZZFBF-XZFPMTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCC(CC(=O)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Transformations

Precursor Pathways and Dihomo-γ-Linolenic Acid Metabolism to Prostaglandin (B15479496) F1alpha

Prostaglandins (B1171923) of the 1-series, including PGF1α, originate from the precursor fatty acid dihomo-γ-linolenic acid (DGLA; 20:3n-6). researchgate.net The synthesis of these prostaglandins is dependent on two key factors: the enrichment of cellular lipids with DGLA and the subsequent oxygenation of this substrate by cyclooxygenase enzymes. nih.gov DGLA itself is formed from γ-linolenic acid (GLA), which is derived from linoleic acid. researchgate.net Early studies using ovine and bovine seminal vesicle extracts demonstrated the direct conversion of dihomo-γ-linolenic acid into Prostaglandin F1-alpha, confirming this metabolic link. nih.gov The production of 1-series prostaglandins, such as Prostaglandin E1 (PGE1) and PGF1α, is a result of this specific metabolic route. researchgate.net

Cyclooxygenase Pathway Involvement in Prostaglandin F1alpha Synthesis

The cyclooxygenase (COX) pathway is central to the synthesis of all prostaglandins. nih.gov These enzymes catalyze the conversion of polyunsaturated fatty acids into unstable intermediate products. tesisenred.netscielo.org.mx In the case of PGF1α, the substrate is DGLA. The COX enzyme initiates the biotransformation of this fatty acid into an endoperoxide intermediate, Prostaglandin H1 (PGH1). researchgate.net This process involves the oxygenation and isomerization of the fatty acid by the cyclooxygenase activity of the enzyme. researchgate.net

Role of Cyclooxygenase-1 and Cyclooxygenase-2 Isozymes

There are two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, which play distinct roles in prostaglandin synthesis. scielo.org.mxnih.gov COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins involved in homeostatic functions. tesisenred.netnih.govresearchgate.net In contrast, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammation, growth factors, and cytokines. tesisenred.netscielo.org.mx

Research into the metabolism of different fatty acids by these isozymes has revealed important distinctions. Studies have shown that while COX-2 metabolizes DGLA and arachidonic acid (AA) with similar efficiency, COX-1 preferentially metabolizes AA. nih.gov This kinetic preference of COX-1 for AA over DGLA means that the relative synthesis of 1-series versus 2-series prostaglandins can be significantly influenced by which COX isozyme is predominantly active in a given cell or tissue. nih.gov In cells where COX-1 is the dominant isoform, enhancing the cellular ratio of DGLA to AA may not be sufficient to substantially increase the production of PGE1 (and by extension, PGF1α) over PGE2. nih.gov Both COX-1 and COX-2 can contribute to the production of prostanoids; for instance, in gallbladder mucosal cells, the continuous production of 6-keto PGF1alpha (a stable metabolite of prostacyclin) was found to be inhibited by inhibitors of both COX-1 and COX-2. nih.gov

Prostaglandin H2 as a Central Intermediate

Prostaglandin H2 (PGH2) is a critical, albeit unstable, intermediate in the biosynthesis of 2-series prostanoids from arachidonic acid. wikipedia.orguiowa.edu It is formed through a two-step process catalyzed by COX enzymes. wikipedia.org First, the cyclooxygenase activity adds two oxygen molecules to form Prostaglandin G2 (PGG2), which is then reduced by the peroxidase activity of the same enzyme to form PGH2. researchgate.netwikipedia.org PGH2 serves as the precursor for a variety of biologically active molecules, including other prostaglandins (PGD2, PGE2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). wikipedia.orgusbio.net

In the synthesis of 1-series prostaglandins from DGLA, a parallel pathway exists. DGLA is converted by COX enzymes into Prostaglandin H1 (PGH1). This intermediate, analogous to PGH2, is the direct precursor to PGF1α and PGE1.

Prostaglandin F Synthase Activity and Formation of Prostaglandin F1alpha

The final step in the synthesis of PGF1α from PGH1 is catalyzed by an enzyme known as Prostaglandin F synthase (PGFS). researchgate.netwikipedia.org This enzyme facilitates the reduction of the endoperoxide bridge of the prostaglandin H intermediate. uiowa.edu PGFS is a member of the aldo-keto reductase (AKR) family of enzymes, with the specific isoform AKR1C3 being identified as PGF synthase. nih.gov This enzyme catalyzes the conversion of PGH2 to PGF2α. nih.gov By analogy, it is understood that PGFS also catalyzes the conversion of PGH1 to PGF1α.

Interestingly, research has shown that other enzymes may also possess this catalytic capability. An aldehyde reductase purified from human liver was also found to convert PGH2 to PGF2α, suggesting that multiple enzymes might be involved in this conversion. nih.gov The formation of PGF2α from PGH2 likely proceeds via a direct hydride transfer from NADPH to the endoperoxide of PGH2. uiowa.edu

Speculative Enzymatic Pathways for 3-methoxy Prostaglandin F1alpha Formation

3-methoxy Prostaglandin F1α is identified as an analog of PGF1α. medchemexpress.com The precise enzymatic pathway leading to the addition of a methoxy (B1213986) group at the C-3 position of PGF1α is not well-documented in scientific literature. However, based on its structure, the formation of 3-methoxy PGF1α from PGF1α would likely involve a methylation reaction. This type of reaction is typically catalyzed by a class of enzymes known as methyltransferases, which would transfer a methyl group from a donor molecule (such as S-adenosyl-L-methionine) to the 3-hydroxyl group of the PGF1α backbone.

While the specific enzyme responsible for this transformation has not been identified, one study has noted that 3-methoxy PGF1α can be metabolized by naturally occurring extracellular antibiotic resistance genes that may enter the intestine. medchemexpress.com This suggests that while its endogenous synthesis pathway is unclear, it is a compound that can be acted upon by biological systems. Further research is required to elucidate the specific enzymatic machinery responsible for the formation of this particular prostaglandin analog.

Data Tables

Table 1: Key Enzymes in Prostaglandin F1alpha Biosynthesis

| Enzyme | Precursor(s) | Product(s) | Function |

| Cyclooxygenase-1 (COX-1) | Dihomo-γ-linolenic acid | Prostaglandin H1 (PGH1) | Catalyzes the initial step in prostaglandin synthesis from fatty acid precursors. nih.gov |

| Cyclooxygenase-2 (COX-2) | Dihomo-γ-linolenic acid | Prostaglandin H1 (PGH1) | Catalyzes the initial step in prostaglandin synthesis, particularly in inflammatory responses. nih.gov |

| Prostaglandin F Synthase (AKR1C3) | Prostaglandin H1 (PGH1) | Prostaglandin F1α (PGF1α) | Reduces the endoperoxide bridge of PGH1 to form PGF1α. nih.govnih.gov |

Metabolism and Catabolic Pathways

General Prostaglandin (B15479496) F1alpha Metabolism

Prostaglandin F1α (PGF1α) is a member of the prostaglandin family, which are lipid autacoids derived from fatty acids. PGF1α is understood to be a metabolite of dihomo-γ-linolenic acid (DGLA) through the cyclooxygenase (COX) pathway. It is also a metabolite of Prostaglandin E1 (PGE1). mdpi.comchemicalbook.com Like other primary prostaglandins (B1171923), PGF1α undergoes rapid and extensive metabolism in the body to terminate its biological actions. The metabolic process is characterized by a series of enzymatic reactions primarily occurring in the lungs, kidneys, and liver. medchemexpress.comscbt.com

The key catabolic steps are:

Oxidation of the 15-hydroxyl group: The initial and rate-limiting step is the oxidation of the hydroxyl group at C-15 to a ketone, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). This conversion results in the formation of 15-keto-PGF1α, a metabolite with significantly reduced biological activity. scbt.com

Reduction of the 13,14-double bond: Following oxidation, the double bond between C-13 and C-14 is reduced by 15-keto-prostaglandin Δ13-reductase. This yields 13,14-dihydro-15-keto-PGF1α, a major circulating metabolite. scbt.comnih.gov

Beta-oxidation and Omega-oxidation: The resulting inactive metabolites undergo further degradation through fatty acid oxidation pathways. Beta-oxidation shortens the carboxylic acid (alpha) side chain, while omega-oxidation hydroxylates and subsequently oxidizes the terminal methyl end of the alkyl (omega) side chain. scbt.comnih.gov These processes lead to the formation of dicarboxylic acids, which are the primary urinary metabolites. nih.gov

PGF1α itself is also metabolized to 6-keto-Prostaglandin F1α. mdpi.comtandfonline.com The major enzymes and transformations involved in general prostaglandin metabolism are summarized in the table below.

| Enzyme | Transformation | Effect on Activity |

| Cyclooxygenase (COX) | Converts DGLA to prostaglandin precursors | Biosynthesis |

| 15-Hydroxyprostaglandin Dehydrogenase (15-OH-PGDH) | Oxidizes the 15-hydroxyl group to a 15-keto group | Rapid inactivation |

| 15-Keto-prostaglandin Δ13-Reductase | Reduces the C13-C14 double bond | Further inactivation |

| Fatty Acid β-Oxidation Enzymes | Shorten the alpha (carboxylic) side chain | Degradation for excretion |

| Fatty Acid ω-Oxidation Enzymes | Oxidize the omega (alkyl) side chain | Degradation for excretion |

Role of Extracellular Antibiotic Resistance Genes (eARGs) in 3-methoxy Prostaglandin F1alpha Metabolism

The direct metabolism of this compound by enzymes encoded by extracellular antibiotic resistance genes (eARGs) is a novel concept. While some commercial suppliers suggest this metabolic relationship, citing that eARGs entering the intestine via the food chain can metabolize the compound, this claim is not substantiated by verifiable, peer-reviewed scientific literature at this time. medchemexpress.compnas.org The specific citation provided in support of this claim (Rong Tan, et al. Gut Microbes. 2023) does not appear to correspond to a published paper detailing this mechanism. nih.gov Therefore, the following sections are based on established principles of microbial xenobiotic metabolism and the known behavior of eARGs, framed as a hypothetical pathway.

The human gut is a complex ecosystem where the microbiota can metabolize a vast array of compounds, including drugs and other xenobiotics. nih.govmedchemexpress.com This metabolic capacity is encoded by the collective microbiome genome, which includes a pool of mobile genetic elements, such as plasmids and transposons, that carry eARGs. These genes are termed "extracellular" because they can be released from lysed bacterial cells and persist in the environment, where they can be taken up by other bacteria through horizontal gene transfer.

While primarily known for conferring antibiotic resistance, the enzymes encoded by these genes can have broad substrate specificity. It is plausible that an enzyme encoded by an eARG, which originally evolved to modify an antibiotic, could possess promiscuous activity toward other molecules with similar structural motifs.

A hypothetical eARG-mediated transformation of 3-methoxy PGF1α could involve:

Demethylation: The methoxy (B1213986) group at the C-3 position is a potential target for microbial enzymes. The gut microbiome is known to perform demethoxylation on various aromatic acids. nih.gov If an eARG were to encode a demethylase, it could convert 3-methoxy PGF1α back to PGF1α or another hydroxylated intermediate.

Reduction/Oxidation: Enzymes like reductases or oxidases, if encoded by eARGs, could potentially modify the hydroxyl groups or the double bond of the prostaglandin structure, altering its activity.

This transformation would depend on an eARG being successfully transferred to and expressed by a competent gut bacterium, which would then encounter the 3-methoxy PGF1α molecule.

The relationship between prostaglandins and the gut microbiome is bidirectional. Prostaglandin E2 (PGE2), for instance, can alter the composition of the gut microbiota, which in turn modulates host immune responses, such as the regulation of T-cells. nih.gov Conversely, the metabolic activity of the gut microbiota can influence the host's inflammatory state by producing metabolites like short-chain fatty acids (SCFAs).

The introduction of a synthetic prostaglandin analog like 3-methoxy PGF1α could theoretically impact this delicate balance in several ways:

Direct Microbial Modulation: The compound itself could favor the growth of certain microbial species while inhibiting others, thus altering the microbiome's composition.

Metabolite-Driven Effects: If 3-methoxy PGF1α is metabolized by the gut microbiota (whether by eARG-encoded enzymes or native bacterial enzymes), the resulting products could have their own distinct effects on the host and the microbiome. For example, the generation of PGF1α via demethylation could introduce a new signaling molecule into the environment.

Altered Host Response: Changes in the gut microbiome and its metabolite profile can lead to altered host immune signaling, potentially affecting intestinal inflammation and barrier function.

Potential for Oxidative and Reductive Metabolic Modifications

Beyond the gut, 3-methoxy PGF1α would be subject to the host's established enzymatic machinery for prostaglandin catabolism. The presence of the 3-methoxy group on the alpha chain is the primary structural difference from PGF1α, and it may influence the efficiency of these pathways.

Oxidative Modifications: The primary oxidative steps would likely mirror those for PGF1α. The enzyme 15-OH-PGDH is highly specific for the 15(S)-hydroxyl group and is unlikely to be affected by a modification on the distant alpha chain. scbt.com Therefore, oxidation to 15-keto-3-methoxy PGF1α is a highly probable metabolic step. Subsequent omega-oxidation of the terminal carbon on the omega chain would also be expected. scbt.com

Reductive Modifications: The reduction of the C13-C14 double bond by 15-keto-prostaglandin Δ13-reductase would follow the 15-keto oxidation step, leading to 13,14-dihydro-15-keto-3-methoxy PGF1α. nih.gov

Influence of the 3-Methoxy Group on Beta-Oxidation: The beta-oxidation of the carboxylic acid side chain is a key degradation pathway. The presence of a methoxy group at the C-3 position (the beta-carbon relative to the carboxyl group) could potentially hinder the enzymes of this pathway, possibly slowing the degradation of the alpha chain and potentially leading to a different profile of urinary metabolites compared to PGF1α.

Identification of Metabolites and Degradation Products in Biological Matrices

To confirm these hypothetical pathways, researchers would need to identify and quantify the metabolites of 3-methoxy PGF1α in biological samples such as plasma, urine, or in vitro cell or microbial cultures. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection of trace amounts of metabolites and their structural elucidation based on mass-to-charge ratio and fragmentation patterns.

Other techniques like gas chromatography-mass spectrometry (GC-MS) and immunoassays could also be adapted for detection, though they may require more extensive sample purification and derivatization. nih.govnih.gov

Based on the metabolic pathways discussed, a search for metabolites of 3-methoxy PGF1α would target the following hypothetical compounds:

| Hypothetical Metabolite | Generating Pathway | Matrix for Detection |

| 15-keto-3-methoxy PGF1α | 15-OH-PGDH (Oxidation) | Plasma, Tissues |

| 13,14-dihydro-15-keto-3-methoxy PGF1α | 15-OH-PGDH and 13,14-Reductase (Oxidation/Reduction) | Plasma, Urine |

| Dinor-3-methoxy PGF1α | Beta-oxidation | Urine |

| Tetranor-3-methoxy PGF1α | Beta-oxidation | Urine |

| 3-hydroxy PGF1α | Microbial Demethylation | Feces, Plasma |

Molecular and Cellular Activities

In Vitro Receptor Interaction Profiling for Prostaglandin (B15479496) F1alpha and Analogs

The binding affinity of various prostaglandins (B1171923) and their synthetic analogs to the FP receptor has been characterized in numerous studies. Generally, Prostaglandin F2α (PGF2α) is the most potent natural ligand for the FP receptor. In typical binding assays, PGF2α demonstrates half-maximal binding at concentrations around 1 nanomolar. wikipedia.org Other natural prostanoids like PGD2 and PGE2 are approximately 5- to 10-fold and 10- to 100-fold weaker, respectively, in their interaction with the FP receptor. wikipedia.org

Synthetic analogs have been developed to achieve higher selectivity for the FP receptor. For instance, travoprost (B1681362) acid shows a high affinity for the FP receptor with a Ki of 35 nM, while exhibiting minimal affinity for other prostanoid receptors such as DP, EP1, EP3, EP4, IP, and TP. nih.gov In contrast, an analog like bimatoprost (B1667075) acid is less selective, showing significant affinity for FP, EP1, and EP3 receptors. nih.gov While specific binding data for 3-methoxy Prostaglandin F1alpha is not extensively documented in publicly available literature, its structural similarity to PGF1α suggests it would primarily interact with the FP receptor.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Prostaglandin F2α (PGF2α) | FP | ~1 nM (EC50) | High potency at FP, lower at other PG receptors |

| Prostaglandin D2 (PGD2) | FP | 5-10 fold weaker than PGF2α | Primary affinity for DP receptors |

| Prostaglandin E2 (PGE2) | FP | 10-100 fold weaker than PGF2α | Primary affinity for EP receptors |

| Travoprost acid | FP | 35 | Highly selective for FP receptor |

| Latanoprost acid | FP | 98 | Relatively high affinity for FP, also active at EP1 |

| Bimatoprost acid | FP | 83 | Less selective; also binds EP1 (Ki=95) and EP3 (Ki=387) |

Cellular Signaling Pathway Modulation (inferred from related prostanoids)

The interaction of PGF analogs with the FP receptor initiates a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Activation of Gq leads to the stimulation of phospholipase C (PLC).

PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, modulates the activity of various downstream proteins, leading to a cellular response. In addition to the Gq pathway, studies have indicated that the FP receptor can also couple to Gαi, which can influence cellular processes through different effector systems. frontiersin.org

Influence on Cell-Specific Responses in Experimental Models (excluding human clinical context)

The role of FP receptor signaling in inflammation is complex. In a mouse model of hydrochloric acid-induced acute lung injury, administration of an FP receptor antagonist (AL8810) prior to the injury led to an increase in the expression of pro-inflammatory cytokines and neutrophil migratory factors in the lungs. mdpi.com This finding suggests that endogenous activation of the FP receptor by its ligands may play a protective or modulatory role, helping to dampen the inflammatory response in this context. Therefore, it can be inferred that compounds like 3-methoxy PGF1α, acting as FP receptor agonists, could be involved in regulating cytokine production during an inflammatory event, potentially by limiting the overproduction of certain pro-inflammatory mediators.

Insights into the potential metabolic effects of PGF1α-related compounds can be drawn from studies on its metabolites. The compound 6,15-Diketo-13,14-dihydro prostaglandin F1α, a metabolite of prostacyclin (PGI2) which is structurally related to prostaglandins of the F series, has been shown to influence the metabolism of arterial smooth muscle cells. Specifically, in bovine arterial smooth muscle cells, this metabolite was found to enhance intracellular cyclic AMP (cAMP) levels and increase cholesterol catabolism. This suggests that metabolites of PGF1α may play a role in vascular cell homeostasis and lipid metabolism.

Mechanisms of Action in Non-Human Biological Systems (e.g., pheromone activity of PGF1α in Atlantic salmon)

In certain non-human biological systems, prostaglandins of the F-series function as potent signaling molecules beyond their classical physiological roles. A prominent example is their activity as reproductive pheromones in fish. In mature male Atlantic salmon (Salmo salar), both PGF1α and PGF2α have been identified as powerful olfactory stimulants that act as priming pheromones.

Electrophysiological studies have demonstrated that the olfactory epithelium of male salmon is acutely sensitive to these compounds, with detection thresholds as low as 10⁻¹¹ mol/L. medchemexpress.cn Exposure of mature male salmon to waterborne PGF1α at these low concentrations results in significant physiological changes that prepare them for spawning, including increased levels of expressible milt and elevated plasma concentrations of key reproductive hormones. medchemexpress.cn This pheromonal communication is believed to help synchronize the reproductive physiology and behavior of male and female salmon during the spawning season. medchemexpress.cn

Occurrence and Correlational Studies in Biological Systems

Detection and Quantification in Animal Tissues and Biofluids via Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has enabled the detection and quantification of 3-methoxy Prostaglandin (B15479496) F1alpha (3-methoxy PGF1α) in various biological samples from animal models. This prostaglandin analog has been identified in several studies investigating metabolic changes associated with specific conditions. nih.govmdpi.commdpi.comnih.gov

Profiling in Fecal Samples of Animal Models

Fecal metabolomics provides a non-invasive window into the biochemical activity of the gut microbiome and host-microbe interactions. nih.gov Studies utilizing this approach have successfully identified 3-methoxy PGF1α in the feces of animal models.

In a study investigating the effects of an exogenous antibiotic resistance gene on intestinal health in mice, 3-methoxy PGF1α was one of the metabolites found to be significantly higher in the feces of the experimental group compared to the control group. nih.gov This suggests a potential link between the presence of this compound and alterations in the gut environment induced by the antibiotic resistance gene. Another study on lambs showed that supplementation with complex phytonutrients led to a reduction in the levels of 3-methoxy PGF1α in the rumen compared to the control diet. mdpi.com

Presence in Other Biological Systems Under Specific Conditions

Beyond fecal samples, 3-methoxy PGF1α has been detected in other biological materials under specific experimental conditions.

In a study on postmenopausal osteoporosis in mice, metabolomic analysis of bone tissue revealed that 3-methoxy PGF1α was among the metabolites that were upregulated. nih.gov Additionally, a study on the effects of yeast single-cell protein supplementation in sows identified 3-methoxy PGF1α in colostrum, with its levels being lower in the supplemented group. mdpi.com

Associations with Biological Processes in Animal Models

Correlational studies in animal models have begun to shed light on the potential roles of 3-methoxy PGF1α in various biological processes, particularly in the context of inflammation and the gut microbiome.

Correlation with Inflammatory Markers in Mouse Intestinal Studies

Research has indicated a positive correlation between fecal levels of 3-methoxy PGF1α and markers of inflammation in the intestines of mice. In a study examining the impact of an exogenous antibiotic resistance gene, a positive correlation was observed between 3-methoxy PGF1α and inflammatory cytokines. nih.gov Specifically, metabolites that were positively correlated with inflammatory cytokines included arachidonic acid, phenethylamine, 3-methoxy PGF1α, prostaglandin E2, and others. nih.gov This suggests that elevated levels of this compound may be associated with an inflammatory state in the gut.

Relationships with Microbiota Composition and Activity

The gut microbiota plays a crucial role in metabolizing various compounds, and its composition can influence the metabolic profile of the host. Studies have shown a correlation between the abundance of certain gut bacteria and the levels of 3-methoxy PGF1α.

In the same mouse study on intestinal inflammation, a correlation analysis revealed that pathogenic bacteria such as Alistipes, Colidextribacter, Lachnoclostridium, and Desulfovibrio were positively correlated with several metabolites, including 3-methoxy PGF1α. nih.gov This finding suggests a potential interplay between specific gut microbial populations and the production or metabolism of this prostaglandin analog.

Synthetic Methodologies and Analog Generation

General Strategies for Prostaglandin (B15479496) F1α Synthesis

The total synthesis of Prostaglandin F1α (PGF1α) and other prostaglandins (B1171923) has been approached through several key strategies, each with its own merits. nih.govnih.govacs.org

One of the most influential and widely adopted methods is the Corey Lactone approach . rsc.orgmdpi.comresearchgate.net Developed by E.J. Corey, this strategy utilizes a bicyclic lactone, now famously known as the Corey lactone, as a key intermediate. rsc.org This intermediate contains the necessary stereochemical information for the cyclopentane (B165970) ring, allowing for the sequential and stereocontrolled introduction of the two side chains, often referred to as the α-chain and the ω-chain. researchgate.net The versatility of the Corey lactone has made it a cornerstone in the synthesis of a wide array of natural prostaglandins and their analogs. nih.govrsc.orgmdpi.com

Another powerful and convergent strategy is the three-component coupling reaction , also pioneered by Noyori. oup.comresearchgate.netscribd.comacs.org This method involves the simultaneous coupling of three key building blocks: a cyclopentenone derivative, an organometallic reagent for the ω-chain, and an electrophile for the α-chain. oup.comconsensus.app This approach offers a highly efficient and convergent route to the prostaglandin skeleton, significantly shortening the number of synthetic steps compared to linear strategies. oup.comscispace.com

More recent advancements have focused on developing even more concise and scalable syntheses. Chemoenzymatic methods, for instance, leverage the high enantioselectivity of enzymes to create chiral intermediates, which are then elaborated through chemical reactions. nih.gov One such approach has led to a five-step synthesis of prostaglandin F2α on a gram scale, highlighting the potential for cost-effective production of these valuable compounds. nih.gov

Specific Approaches for 3-methoxy Substitution Introduction

The introduction of a methoxy (B1213986) group at the 3-position of the prostaglandin F1α scaffold requires tailored synthetic approaches. While the literature specifically detailing the synthesis of 3-methoxy PGF1α is not abundant, general principles of organic synthesis allow for the logical deduction of potential routes.

One plausible strategy involves the modification of an existing prostaglandin intermediate . For instance, a hydroxyl group at the C-3 position of a synthetic precursor could be selectively methylated using a suitable methylating agent, such as methyl iodide in the presence of a base. The challenge in this approach lies in achieving selective methylation if other hydroxyl groups are present and unprotected.

Alternatively, a de novo synthesis could be employed, starting with a cyclopentane-based precursor that already incorporates the 3-methoxy functionality. This methoxy-containing building block could then be carried through a synthetic sequence similar to the established prostaglandin syntheses, such as the Corey lactone or three-component coupling routes. This approach would ensure the presence of the methoxy group from an early stage, avoiding potential issues with late-stage functional group manipulations.

Research on other 3-hetero-prostaglandin F1α analogs, where the C-3 carbon is replaced by an oxygen or nitrogen atom, demonstrates the feasibility of modifying this position. nih.govacs.orgresearchgate.net These syntheses often employ a multi-component process to construct the core structure with the desired heteroatom, which could be adapted for the introduction of a 3-methoxy group.

Development of Prostaglandin Analogs and Derivatives

The development of prostaglandin analogs is a rich field of medicinal chemistry, driven by the need for compounds with improved therapeutic profiles compared to their natural counterparts. nih.govgoogle.com Natural prostaglandins often suffer from rapid metabolism and a lack of receptor selectivity, limiting their clinical utility. nih.gov

Key structural modifications to create prostaglandin analogs include:

Alterations to the carboxylic acid side chain: The carboxylic acid group can be esterified or converted to an amide to enhance bioavailability or alter receptor interactions. nih.govnih.gov

Modifications of the cyclopentane ring: Introducing substituents or altering the stereochemistry of the ring can influence receptor binding and selectivity.

Changes to the ω-chain: The structure of the lower side chain is frequently modified to improve potency and selectivity. This can involve altering the chain length, introducing aromatic rings, or modifying the hydroxyl group at C-15.

The synthesis of these analogs often leverages the established synthetic routes for natural prostaglandins, incorporating modified building blocks or additional reaction steps to introduce the desired structural changes. acs.org The goal is to generate a library of diverse compounds that can be screened for their biological activity, leading to the identification of new drug candidates with improved efficacy and fewer side effects. service.gov.uk

Stereochemical Control and Purity in Synthetic Preparations

The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. ontosight.aiacs.org Therefore, achieving a high degree of stereochemical control is a paramount concern in their synthesis. researchgate.net

Key strategies for stereochemical control include:

Use of chiral starting materials: Many prostaglandin syntheses begin with an enantiomerically pure starting material, such as a derivative of the Corey lactone, which sets the absolute stereochemistry of the cyclopentane core. researchgate.netmdpi.com

Asymmetric catalysis: The use of chiral catalysts to control the stereochemical outcome of key reactions, such as reductions or carbon-carbon bond formations, is a powerful tool for establishing the desired stereocenters. acs.org

Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical course of subsequent reactions.

Purity is another critical aspect, especially for compounds intended for biological testing or therapeutic use. researchgate.netnih.gov Synthetic prostaglandins must be rigorously purified to remove any unreacted starting materials, reagents, and, most importantly, any diastereomeric or enantiomeric impurities.

Common purification and analytical techniques include:

Chromatography: Flash column chromatography and high-performance liquid chromatography (HPLC) are extensively used to separate the desired product from impurities. nih.gov

Chiral HPLC: This technique is specifically employed to separate enantiomers and determine the enantiomeric purity of the final product. mdpi.com

Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and integrity of the synthesized compound. nih.gov

The combination of precise stereochemical control and rigorous purification is essential to obtain high-purity prostaglandin analogs like 3-methoxy Prostaglandin F1α for research and potential therapeutic applications.

Advanced Analytical and Detection Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification.mdpi.commzcloud.orgopenalex.orgscbt.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the analysis of prostanoids, including 3-methoxy PGF1α. nih.govnih.gov This preference is due to the method's high selectivity and sensitivity, which allows for the simultaneous analysis of multiple prostanoids without the need for derivatization. nih.gov

Method Development for Prostanoid Profiling.scbt.com

The development of a robust LC-MS/MS method for prostanoid profiling involves several critical steps to ensure accurate and reliable quantification. A key aspect is the optimization of the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used for the separation of prostanoids. nih.gov A typical setup might involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient is carefully programmed to achieve optimal separation of the various prostaglandin (B15479496) isomers and metabolites. For instance, a method for analyzing PGE2 and its isomers increased the organic solvent concentration from 20% to 42.5% over 50 minutes to achieve separation. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is the most common ionization technique for prostanoids, as their carboxylic acid group is readily deprotonated. nih.gov For quantification, multiple reaction monitoring (MRM) is the preferred scan mode in tandem mass spectrometry. nih.gov This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process significantly enhances selectivity and reduces background noise. The optimization of MS and MS/MS conditions, such as capillary voltage, source temperature, desolvation temperature, cone voltage, and collision energy, is crucial for achieving optimal sensitivity for each specific prostanoid. nih.gov

A study developing an LC-MS/MS assay for twenty-seven different prostanoids reported linear calibration curves over a concentration range of 1-100 pg/μL, with limits of detection between 0.5-50 pg. nih.gov Another high-sensitivity LC-MS/MS method for 3-methoxytyramine, a metabolite with similarly low plasma concentrations, achieved a limit of quantitation of 0.03 nM. nih.gov

Table 1: Example of LC-MS/MS Parameters for Prostanoid Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 (e.g., Gemini, 5µ, 150 x 2 mm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Injection Volume | 5-25 µL nih.govnih.gov |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI) nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Capillary Voltage | ~3500 V nih.gov |

| Source Temperature | ~120 °C nih.gov |

| Desolvation Temperature | ~360 °C nih.gov |

| Collision Gas | Argon nih.gov |

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific instrument and analytes of interest.

Fragmentation Pattern Analysis for Structural Elucidation.scbt.com

Tandem mass spectrometry is not only used for quantification but also plays a pivotal role in the structural elucidation of prostaglandins (B1171923) and their metabolites. By analyzing the fragmentation patterns (the product ion spectra) generated in the collision cell, valuable information about the compound's structure can be obtained.

For prostaglandins, characteristic fragmentation patterns often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the precursor ion. The specific fragmentation pathways can help to differentiate between isomers. While a detailed fragmentation analysis for 3-methoxy PGF1α is not extensively published, general principles of prostaglandin fragmentation can be applied. The presence of the methoxy (B1213986) group at the 3-position would likely influence the fragmentation, potentially leading to a characteristic neutral loss or a specific fragment ion that could be used for its unique identification. For example, in the analysis of other prostaglandins, the choice of product ions for MRM assays is based on the most abundant product ions generated during collision-induced dissociation. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD) for Prostaglandin Profiling.researchgate.net

Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) is another technique that has been utilized for the analysis of prostaglandins. openalex.orgnih.gov This method is particularly sensitive to halogenated compounds. Therefore, for prostaglandin analysis using GC-ECD, a derivatization step is necessary to introduce an electron-capturing group, such as a pentafluorobenzyl (PFB) ester, onto the carboxylic acid moiety of the prostaglandin. researchgate.net

While GC-MS remains a powerful tool for prostanoid analysis, GC-ECD can offer high sensitivity for specific applications. nih.govresearchgate.net However, the need for derivatization can be a drawback, as it adds an extra step to the sample preparation process and can potentially introduce variability. researchgate.net

Immunoassay and Other High-Throughput Detection Methods

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have been developed for the detection of various prostaglandins. researchgate.netresearchgate.net These methods are based on the specific binding of an antibody to the target analyte. While immunoassays can be suitable for high-throughput screening due to their relative simplicity and speed, they often suffer from a lack of specificity. researchgate.netuab.edu Cross-reactivity with other structurally similar prostaglandins can be a significant issue, leading to inaccurate quantification. researchgate.net For instance, an immunoassay for one prostaglandin might show cross-reactivity with other prostaglandins, leading to an overestimation of the target analyte's concentration.

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been explored as a high-throughput method for the quantification of prostaglandins. scispace.comnih.gov This technique allows for the parallel processing of hundreds of samples without the need for prior chromatographic separation. scispace.com To enhance detection, prostaglandins can be derivatized to introduce a charged moiety. scispace.com While promising for rapid screening, MALDI-MS may not be able to distinguish between isomeric species without additional analytical steps like tandem MS. scispace.com

Sample Preparation Methodologies for Complex Biological Matrices.scbt.com

The analysis of 3-methoxy PGF1α and other prostanoids in biological matrices such as plasma and urine is complicated by the presence of numerous interfering substances. psu.edu Therefore, effective sample preparation is crucial to remove these interferences and concentrate the analytes of interest.

Common sample preparation techniques include:

Protein Precipitation: For plasma or serum samples, an initial protein precipitation step is often performed using a solvent like methanol. tmiclinode.comnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. LLE has been used for the extraction of prostanoids from biological samples. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for the cleanup and concentration of prostanoids from complex matrices. mdpi.compsu.edu Reversed-phase SPE cartridges (e.g., C18) are commonly employed. researchgate.net For more complex samples or to achieve higher purity, a tandem SPE approach combining different sorbents, such as reversed-phase and ion-exchange columns, can be utilized. researchgate.net

Immunoaffinity Purification: This highly specific method uses antibodies immobilized on a solid support to capture the target analyte or a group of structurally related compounds. psu.eduresearchgate.net This technique can significantly reduce matrix effects and improve the selectivity of the subsequent analysis.

The choice of sample preparation method depends on the biological matrix, the concentration of the analyte, and the analytical technique being used. For instance, a study on urinary prostanoids used centrifugation followed by acidification and liquid-liquid extraction with tert-butyl-ether:methanol. ersnet.org Another method for plasma samples involved alkaline hydrolysis to release bound isoprostanes followed by immunoaffinity column purification. psu.edu

Comparative Analysis with Other Prostanoids

Structural Comparisons with Prostaglandin (B15479496) F1alpha

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from fatty acids, characterized by a 20-carbon skeleton that includes a 5-carbon ring. wikipedia.org The primary structural distinction between 3-methoxy Prostaglandin F1alpha (3-methoxy PGF1α) and its parent compound, Prostaglandin F1alpha (PGF1α), lies in the substitution on the heptanoic acid side chain.

In PGF1α, the core structure features a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. chemicalbook.com The defining feature of 3-methoxy PGF1α is the presence of a methoxy (B1213986) group (-OCH3) at the C-3 position of the alpha-chain (the carboxylic acid-bearing chain). nih.gov This modification replaces a hydrogen atom on the third carbon with a methoxy group, altering the polarity and steric properties of this region of the molecule. Both compounds share the fundamental PGF1α backbone, including the hydroxyl groups on the cyclopentane ring and the hydroxyoctenyl side chain.

Table 1: Structural Feature Comparison

| Feature | Prostaglandin F1alpha (PGF1α) | This compound (3-methoxy PGF1α) |

| Molecular Formula | C20H36O5 chemicalbook.com | C21H38O6 nih.govscbt.com |

| Molecular Weight | 356.5 g/mol chemicalbook.com | 386.5 g/mol nih.govscbt.com |

| Core Structure | Prostanoic acid skeleton with a cyclopentane ring chemicalbook.com | Prostanoic acid skeleton with a cyclopentane ring nih.gov |

| Alpha-Chain (C1-C7) | Heptanoic acid | 3-methoxyheptanoic acid |

| Omega-Chain (C13-C20) | (E,3S)-3-hydroxyoct-1-enyl | (E,3S)-3-hydroxyoct-1-enyl nih.gov |

| Key Substituent Difference | Hydrogen at C-3 | Methoxy group (-OCH3) at C-3 nih.gov |

Differential Metabolic Fates Compared to Other Prostaglandin Series

The metabolism of prostaglandins is a rapid and efficient process, primarily occurring in the lungs, kidneys, and liver. It generally involves oxidation of the C-15 hydroxyl group, reduction of the C-13 double bond, and subsequent beta- and omega-oxidation of the side chains.

While specific metabolic pathways for 3-methoxy PGF1α are not extensively detailed in the available literature, the presence of the C-3 methoxy group is expected to influence its metabolic fate compared to other prostaglandin series, such as PGE and PGF. The initial enzymatic steps in prostaglandin degradation are highly specific. For instance, the conversion of arachidonic acid leads to the production of various prostaglandins, including the PGE and PGF series. ki.se PGF1α itself is a metabolite within the cyclooxygenase (COX) pathway, derived from dihomo-γ-linolenic acid. chemicalbook.com The F-series prostaglandins can be synthesized from different polyunsaturated fatty acid precursors, leading to F1, F2, and F3 classes. nih.gov

The introduction of a methoxy group can potentially alter the susceptibility of 3-methoxy PGF1α to the key metabolic enzymes. For example, the metabolism of PGE1 results in several biologically active metabolites. ki.se The modification at the C-3 position in 3-methoxy PGF1α might hinder or alter the rate of beta-oxidation along the alpha-chain, potentially leading to a different metabolite profile or a longer biological half-life compared to its parent compound and other prostaglandins. Further research is necessary to fully elucidate the specific metabolic transformations of 3-methoxy PGF1α.

Comparative Biological Activities of Prostaglandin F1alpha versus Prostaglandins E and F Series in Isolated Tissues and Animal Models

Prostaglandins of the E and F series often exhibit distinct and sometimes opposing biological activities, which are tissue and receptor-dependent. wikipedia.org

Vasculature and Blood Pressure: In animal models, PGF1α has been shown to be a less potent vasodilator and depressor agent compared to PGE1. nih.gov Studies on isolated vascular smooth muscle have also highlighted the differential effects of various prostaglandins. physiology.org For instance, PGE2 and prostacyclin (PGI2), which is metabolically related to 6-keto-PGF1α, act as relaxants of human intrarenal arteries at low concentrations, but can induce contraction at higher concentrations. ahajournals.orgbohrium.com

Smooth Muscle Contraction: The response of smooth muscle to prostaglandins varies significantly between different tissues. On the rabbit isolated jejunum, PGF1α was found to be twice as active as PGE1. nih.gov Conversely, on the guinea-pig isolated ileum, PGE1 was approximately forty times more active than PGF1α. nih.gov A notable qualitative difference was observed in the rabbit fallopian tube in vivo, where PGE series prostaglandins decreased tone and peristalsis, while PGF1α increased tubal tone. nih.gov

Table 2: Comparative Activities of PGF1α and PGE1 in Select Tissues

| Tissue/Model | Prostaglandin F1alpha (PGF1α) | Prostaglandin E1 (PGE1) | Reference |

| Cat Gastrocnemius Muscle Blood Flow | Less potent vasodilator | More potent vasodilator | nih.gov |

| Rabbit Blood Pressure | Less potent depressor | More potent depressor | nih.gov |

| Rabbit Isolated Jejunum | More potent contractor (twice as active) | Less potent contractor | nih.gov |

| Guinea-pig Isolated Ileum | Less potent contractor | More potent contractor (~40x more active) | nih.gov |

| Rabbit Fallopian Tube (in vivo) | Increases tone | Decreases tone and peristalsis | nih.gov |

Distinctive Features Conferred by the 3-methoxy Group

The addition of a methoxy group can significantly alter the biological activity of a molecule. In the context of prostaglandins, this modification can influence receptor binding, signaling pathways, and metabolic stability.

Studies on related compounds have shown that the presence and position of a methoxy group can be critical for biological activity. For example, in certain chalcone (B49325) derivatives, a methoxy group was found to enhance anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. tandfonline.comsci-hub.se Specifically, methoxy-containing analogues were stronger inhibitors of COX-2. sci-hub.se Furthermore, the addition of a methoxy group to the flavonoid quercetin (B1663063) was shown to enhance its lipophilicity and anti-inflammatory potential. bioline.org.br

In a study involving PGF2α analogues, the replacement of the carboxylic acid group with a methoxy group resulted in compounds with a unique activity profile. nih.gov These methoxy-substituted analogues exhibited potent contractile effects in cat lung tissue but were significantly less potent at stimulating FP receptors. nih.gov This suggests that the modification can lead to interaction with different or novel receptor subtypes. nih.gov While this study was on a PGF2α analogue, it highlights the potential for a methoxy group to dramatically alter the pharmacological properties of a prostaglandin.

The 3-methoxy group in 3-methoxy PGF1α likely confers distinctive features by:

Altering Polarity and Lipophilicity: The methoxy group increases the lipophilicity of the alpha-chain, which could affect its transport across cell membranes and its interaction with the hydrophobic binding pockets of receptors and enzymes.

Influencing Receptor Interaction: The steric bulk and electronic properties of the methoxy group could lead to a different binding affinity and efficacy at various prostanoid receptors compared to the unmodified PGF1α.

Modifying Metabolic Stability: As mentioned earlier, the methoxy group could protect the alpha-chain from rapid degradation by beta-oxidation, potentially prolonging the compound's duration of action.

Future Research Directions and Unexplored Avenues

Elucidation of Direct Pharmacological Properties of 3-methoxy Prostaglandin (B15479496) F1alpha

A significant gap in the current body of knowledge is the absence of published reports detailing the direct pharmacological properties of 3-methoxy PGF1α. chemicalbook.comcaymanchem.comchemicalbook.com As a novel analog of PGF1α, it is plausible that it may interact with one or more of the nine known prostaglandin receptors, all of which are G-protein coupled receptors. caymanchem.comnih.gov Future research should, therefore, prioritize the systematic evaluation of its binding affinity and functional activity at these receptors.

Initial investigations could focus on the prostaglandin F receptor (FP), the primary receptor for PGF2α, to which PGF1α also binds, albeit with lower potency. chemicalbook.com Comparative studies assessing the binding and activation of the FP receptor by 3-methoxy PGF1α, PGF1α, and PGF2α would be highly informative. Furthermore, given the diverse effects of prostaglandins (B1171923), it is crucial to screen 3-methoxy PGF1α against the full panel of prostaglandin receptors (DP, EP, IP, and TP receptors) to identify any potential off-target or novel interactions. nih.gov Such studies would clarify whether 3-methoxy PGF1α acts as an agonist, antagonist, or has a modulatory role at these receptors, thereby providing the foundational knowledge for its potential physiological functions. It is known to be an analog of PGF1α that can be metabolized by naturally occurring extracellular antibiotic resistance genes (eARGs) that enter the intestine via the food chain. medchemexpress.com

Comprehensive Enzymatic Characterization of 3-methoxy Prostaglandin F1alpha Metabolism

The metabolic fate of 3-methoxy PGF1α is another critical area that warrants thorough investigation. Prostaglandins are typically subject to rapid metabolism, which tightly controls their biological activity. nih.gov The primary route for prostaglandin inactivation involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). nih.gov A key research question is whether the 3-methoxy group on the upper side chain of 3-methoxy PGF1α influences its susceptibility to metabolism by 15-OH-PGDH and other prostaglandin-metabolizing enzymes.

Future studies should employ in vitro assays using purified enzymes or cell lysates containing these enzymes to determine the metabolic stability of 3-methoxy PGF1α. Comparative metabolic profiling of 3-methoxy PGF1α and PGF1α would reveal any differences in their metabolic pathways and the nature of their metabolites. Identifying and characterizing the specific metabolites of 3-methoxy PGF1α is also essential, as these metabolites could possess their own biological activities.

Advanced In Vitro and Ex Vivo Model Development for Mechanism of Action Studies

To translate findings from receptor binding and metabolism studies into a physiological context, the development and application of advanced in vitro and ex vivo models are indispensable. While no models have been specifically developed for 3-methoxy PGF1α, several existing models for other prostaglandins could be readily adapted.

For instance, ex vivo organ culture models of human hair follicles have been successfully used to study the effects of PGF2α on hair growth. nih.govfrontiersin.org Given that 3-methoxy PGF1α is an analog of PGF1α, these models could be employed to investigate its potential role in hair follicle biology. Similarly, ex vivo models of porcine skin have been utilized to probe the modulation of the cutaneous arachidonic acid inflammatory pathway by various compounds. nih.gov These could be adapted to explore the potential pro- or anti-inflammatory effects of 3-methoxy PGF1α in the skin.

Furthermore, ex vivo models of the porcine ocular anterior segment, used to study the role of prostaglandins in aqueous humor outflow, could be repurposed to assess the impact of 3-methoxy PGF1α on intraocular pressure. mdpi.com The development of 3D colorectal cancer organoid (CRCO) models also presents an opportunity to investigate the role of prostaglandins in cancer progression and metastasis, and these could be used to study 3-methoxy PGF1α. harvard.edu

Exploration of Interconnections between this compound, Microbiome, and Host Physiology

Recent research has provided the first tantalizing glimpse into a potential role for 3-methoxy PGF1α in the context of the gut microbiome and intestinal inflammation. A study in mice found that treatment with extracellular antibiotic resistance genes (eARGs) led to intestinal inflammation and an increase in the fecal abundance of 3-methoxy PGF1α. nih.gov This finding positions 3-methoxy PGF1α as a potential biomarker or mediator of gut inflammation.

Future research in this area should aim to elucidate the precise mechanisms underlying this observation. It is important to determine whether the increased levels of 3-methoxy PGF1α are a cause or a consequence of the inflammatory response and the altered gut microbiome. The study also revealed positive correlations between 3-methoxy PGF1α and several inflammatory cytokines and pathogenic bacteria. nih.gov

Table 1: Correlations of Fecal Metabolites with Inflammatory Cytokines and Gut Microbiota

| Metabolite | Positively Correlated Inflammatory Cytokines | Positively Correlated Bacteria |

| 3-methoxy Prostaglandin F1α | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Arachidonic acid | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Prostaglandin E2 | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Phenethylamine | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Sinapyl aldehyde | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Paracetamol | IL-2, IL-1β, IL-10, KC/GRO | Alistipes, Colidextribacter, Lachnoclostridium, Desulfovibrio |

| Source: Adapted from Tan, R., et al. (2023). Gut Microbes. nih.gov |

Further studies are needed to confirm these correlations and to investigate the functional consequences of the interaction between 3-methoxy PGF1α and the gut microbiota. It would be valuable to explore whether specific bacterial species are capable of producing or metabolizing 3-methoxy PGF1α and how this compound, in turn, influences the composition and function of the gut microbiome.

Development of Novel Analytical Standards and Methodologies

To facilitate robust and reproducible research on 3-methoxy PGF1α, the development of certified analytical standards and validated analytical methodologies is paramount. Currently, 3-methoxy PGF1α is available from some chemical suppliers, and its use in proteomics research has been noted. scbt.com However, the availability of a certified reference standard would significantly improve the accuracy and comparability of quantitative studies across different laboratories.

While general methods for the analysis of prostaglandins, such as gas chromatography-mass spectrometry (GC-MS) following derivatization, have been described, specific high-throughput and highly sensitive methods for 3-methoxy PGF1α are needed. gcms.cz The development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be particularly beneficial for quantifying this compound in complex biological matrices such as plasma, urine, and fecal samples. Such methods would be instrumental in pharmacokinetic studies, biomarker validation, and exploring its physiological and pathological concentrations in various biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-methoxy Prostaglandin F1α, and how do they compare to methods for other prostaglandins?

- Methodology : Synthesis often involves acid-catalyzed rearrangement of epoxybicyclo[3.1.0]hexane derivatives, a strategy used for prostaglandins like PGF1α and its isomers. Key steps include regioselective epoxide opening and stereochemical control . For 3-methoxy derivatives, selective methylation at the C3 position post-synthesis may be required, leveraging protecting-group strategies to avoid side reactions.

Q. How is the structural integrity of 3-methoxy Prostaglandin F1α confirmed in synthesized batches?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are standard for verifying molecular structure. For the methoxy group, characteristic chemical shifts (~3.3 ppm in ¹H NMR) and fragmentation patterns in MS/MS can confirm its presence .

Q. What are the optimal storage conditions and solvent systems for 3-methoxy Prostaglandin F1α in vitro?

- Methodology : Store lyophilized powder at -20°C for long-term stability (up to 3 years). For solubility, dissolve in DMSO first (e.g., 10 mg/mL stock), then dilute with aqueous buffers. If precipitation occurs, ethanol or DMF may improve solubility. Avoid repeated freeze-thaw cycles .

Q. Which analytical techniques are most reliable for quantifying 3-methoxy Prostaglandin F1α in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 3-methoxy PGF1α-d4) ensures specificity and minimizes matrix effects. ELISA kits validated for structurally similar prostaglandins (e.g., 6-keto PGF1α) may cross-react but require rigorous validation .

Q. How does the 3-methoxy modification influence the compound’s stability compared to unmodified prostaglandins?

- Methodology : The methoxy group reduces oxidation at C3, potentially enhancing stability under acidic conditions. Compare degradation rates via accelerated stability studies (e.g., exposure to light, heat, or varying pH) using HPLC to track purity over time .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to distinguish 3-methoxy Prostaglandin F1α from its isomers or metabolites?

- Methodology : Use a reverse-phase C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Monitor unique transitions in MRM mode (e.g., m/z 369 → 291 for 3-methoxy PGF1α). Collision energy and cone voltage must be calibrated using synthetic standards .

Q. What strategies resolve discrepancies between ELISA and LC-MS/MS data when quantifying 3-methoxy Prostaglandin F1α in complex samples?

- Methodology : Cross-reactivity in ELISA (e.g., with 6-keto PGF1α) may cause false positives. Validate ELISA results using spike-and-recovery experiments and parallel LC-MS/MS analysis. Matrix effects (e.g., phospholipids in serum) can be mitigated with solid-phase extraction .

Q. How should in vivo studies be designed to account for 3-methoxy Prostaglandin F1α’s pharmacokinetics and tissue distribution?

- Methodology : Use stable isotope-labeled tracers (e.g., ¹³C- or deuterated analogs) for metabolic tracing. For oral dosing, suspend in 0.5% carboxymethylcellulose (CMC-Na); for intravenous delivery, use DMSO:Tween 80:saline (10:5:85) to enhance solubility .

Q. What role does 3-methoxy Prostaglandin F1α play in prostaglandin receptor signaling pathways, and how can this be functionally validated?

- Methodology : Screen receptor binding affinity via competitive radioligand assays (e.g., using ³H-labeled PGF2α). Functional activity (e.g., cAMP modulation) can be tested in cell lines overexpressing specific prostaglandin receptors (e.g., FP receptor) .

Q. How does the stability of 3-methoxy Prostaglandin F1α vary under physiological conditions (e.g., pH, temperature, enzymatic degradation)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.